molecular formula C14H15NO2 B1475954 1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098030-84-1

1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475954
CAS No.: 2098030-84-1
M. Wt: 229.27 g/mol
InChI Key: YOWRUEZQPMBRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Recognition and Hydrogen Bonding : A study by Wash et al. (1997) explored molecular recognition involving a pyrrole derivative. They found that a pyrrole compound with a carboxylic acid group forms an intermolecular hydrogen-bonded dimer, demonstrating the potential of pyrrole derivatives in molecular recognition.

  • Antimicrobial Properties : Hublikar et al. (2019) synthesized a series of pyrrole carboxylate derivatives and evaluated their antimicrobial activities. Their findings suggest that these compounds exhibit significant antibacterial and antifungal properties.

  • Chemical Synthesis and Reactivity : Research by Bae & Cho (2014) demonstrates the synthesis of pyrrole derivatives using palladium-catalyzed carbonylative cyclization. This highlights the synthetic versatility of pyrrole compounds in organic chemistry.

  • Pharmacological Potential : A study by Bijev et al. (2003) focused on synthesizing pyrrolylcarboxamides with potential pharmacological applications. Their research indicates these compounds could be relevant in developing new therapeutic agents.

  • Material Science and Sensor Applications : In the field of materials science, Maeda et al. (1995) synthesized carboxylic acid-functionalized polypyrrole-silica microparticles. These particles have potential biomedical applications, such as in immunodiagnostic assays.

  • Agricultural Research : Mikhedkina et al. (2019) studied derivatives of pyrrole as growth-promotion factors in seeds of grain crops, indicating potential agricultural applications of these compounds (Mikhedkina et al., 2019).

  • Humidity Sensing Technology : Su & Syu (2017) researched the humidity-sensing properties of a pyrrole derivative, demonstrating its potential use in humidity sensors (Su & Syu, 2017).

Mechanism of Action

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-12(11(2)7-10)8-15-6-5-13(9-15)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWRUEZQPMBRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethylbenzyl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.